![molecular formula C12H10O3S B1606113 Phenyl benzenesulfonate CAS No. 4358-63-8](/img/structure/B1606113.png)
Phenyl benzenesulfonate
Overview
Description
Phenyl benzenesulfonate is an organic compound with the molecular formula C12H10O3S . It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid .
Synthesis Analysis
Phenyl benzenesulfonate can be synthesized from phenols using N-fluorobenzenesufonimide (NFSI) and catalytic potassium fluoride . This method is characterized by mild reaction conditions, shorter reaction time, excellent yield, and easy-to-handle reagents .Molecular Structure Analysis
The molecular structure of phenyl benzenesulfonate consists of a benzene ring attached to a sulfonate group . The average mass of the molecule is 234.271 Da .Chemical Reactions Analysis
Phenyl benzenesulfonate can undergo various chemical reactions. For instance, it can be used in the synthesis of sulfonate esters from phenols . Additionally, it can participate in the esterification reaction with methanol .Physical And Chemical Properties Analysis
Phenyl benzenesulfonate has a density of 1.3±0.1 g/cm³ . Its boiling point is 375.6±15.0 °C at 760 mmHg . The compound has a molar refractivity of 62.0±0.4 cm³ .Scientific Research Applications
- Mechanism : Sulfonate ester formation occurs via benzenesulfonyl fluoride, which is in situ generated after adding KF to NFSI. KF is then regenerated after sulfonylation using potassium carbonate as a base .
Mesomorphic Properties and Innovative Applications
Compounds with mesomorphic properties have applications beyond information display systems. Phenyl benzenesulfonate’s mesomorphic behavior finds relevance in:
- Fields : Information display systems, thermography, holography, gas-liquid chromatography, spectroscopy, medicine, polymer chemistry, laser technology, opto- and microelectronics, and other innovative scientific and technological domains .
Anti-Inflammatory Properties and Drug Development
Derivatives of phenyl benzenesulfonate have been explored for their anti-inflammatory properties. Considerations include:
Building Blocks in Coupling Chemistry
Aryl sulfonate esters, including phenyl benzenesulfonate, serve as essential building blocks in coupling reactions. Notable aspects:
- Chemistry : Phenols and alcohols can be converted into the respective sulfonate esters, while amines yield sulfonamides .
Biological Profiles and Drug Development
Sulfonamides derived from phenyl benzenesulfonate exhibit high biological activity. Examples include:
Non-Oxygen Exchange Reactions
In acid hydrolysis, phenyl benzenesulfonate undergoes non-oxygen exchange reactions involving its sulfone group. This area of study contributes to our understanding of reaction mechanisms .
Mechanism of Action
Target of Action
Phenyl benzenesulfonate, a derivative of benzenesulfonic acid, primarily targets the Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the degradation of proteins in the extracellular matrix .
Mode of Action
Phenyl benzenesulfonate acts as a competitive inhibitor of hNE . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The proteolysis of hNE occurs through the Ser195-Asp102-His57 catalytic triad . The proteolysis is triggered via His57, which activates the hydroxyl group of Ser195. This nucleophilic hydroxyl group subsequently attaches to the carbonyl functionality of the target peptide bond and forms a classical tetrahedral intermediate .
Biochemical Pathways
The biochemical pathway involved in the action of phenyl benzenesulfonate is the sulfonic acid + alcohol esterification reaction . This reaction involves the formation of a sulfonylium cation intermediate, which has a low activation barrier, and a moderate barrier for the SN2 path involving protonated methanol as an alkylating reagent .
Pharmacokinetics
It’s known that benzenesulfonic acid, the parent compound, is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . These properties may influence the absorption, distribution, metabolism, and excretion (ADME) of phenyl benzenesulfonate.
Result of Action
The result of phenyl benzenesulfonate’s action is the inhibition of hNE, which can lead to a decrease in the degradation of proteins in the extracellular matrix . This can potentially alleviate conditions such as Acute Respiratory Distress Syndrome (ARDS), where hNE plays a significant role .
Action Environment
The action of phenyl benzenesulfonate can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . Furthermore, the temperature can also influence the action of phenyl benzenesulfonate, as the sulfonation reaction is reversible and can be reversed by heating in water near 200°C .
properties
IUPAC Name |
phenyl benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEXUOTXYSGBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195879 | |
Record name | Benzenesulfonic acid, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl benzenesulfonate | |
CAS RN |
4358-63-8 | |
Record name | Benzenesulfonic acid, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.